molecular formula C₇H₁₂O₃ B055676 Methyl 3-methoxypent-2-enoate CAS No. 104065-67-0

Methyl 3-methoxypent-2-enoate

Cat. No. B055676
M. Wt: 144.17 g/mol
InChI Key: IRRQVKLYAFXAKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Methyl 3-methoxypent-2-enoate" involves multiple steps from acetoacetic esters, leading to the creation of reagents for the preparation of heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenylmethyl variant have been prepared and used as reagents for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997). Additionally, efficient, highly selective synthesis methods have been developed for creating methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates from related allenols, demonstrating regio- and stereoselective reactions (Youqian Deng, Xin Jin, C. Fu, Shengming Ma, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various spectroscopic and theoretical methods. For instance, the novel compound methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate (MFMSM) was synthesized, with its structure analyzed through XRD, FT-IR, and NMR spectra. Theoretical computations predicted its NLO, MEP, HOMO-LUMO energy gap, and thermodynamic properties, highlighting its potential antimicrobial activity and tubulin polymerization inhibition properties (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2017).

Chemical Reactions and Properties

"Methyl 3-methoxypent-2-enoate" and its derivatives participate in various chemical reactions, forming the basis for synthesizing a wide range of organic molecules. The compounds exhibit different reactivity profiles depending on their structural features and the reaction conditions. For example, the preparation of indenopyrazoles from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity, demonstrates the chemical versatility of these compounds (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, Hiroyuki Nakamura, 2015).

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a closely related compound to Methyl 3-methoxypent-2-enoate, has been used in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

  • Renewable γ-Valerolactone and α-Methyl-γ-Valerolactone Methanolysis : In the context of sustainable chemistry, methyl 3-methoxypent-2-enoate was produced as a biobased product through methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone in the presence of dimethylcarbonate under acid conditions (Caretto, Bortoluzzi, Selva, & Perosa, 2016).

  • Molecular Structure and Spectral Analysis : Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate (MFMSM) has been synthesized and characterized, indicating potential applications in antimicrobial activities. The compound's molecular structure, vibrational wave numbers, and thermodynamic properties were studied using Density Functional Theory (DFT) methods (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

  • Synthesis of Methyl 2-(Ethynyl)alk-2(E)-enoates and 2-(1'-Chlorovinyl)alk-2(Z)-enoates : Methyl 3-methoxypent-2-enoate has been used in the synthesis of ethynyl and chlorovinyl enoates, which have potential applications in organic synthesis and pharmaceutical chemistry (Deng, Jin, Fu, & Ma, 2009).

  • One-Pot Synthesis of Functionalized Methyl Cis-4-Oxoalk-2-enoates : This paper discusses a simple method for the one-pot synthesis of functionalized methyl cis-4-oxoalk-2-enoates, which are valuable intermediates in organic synthesis (Iesce, Cermola, Piazza, Scarpati, & Graziano, 1995).

properties

IUPAC Name

methyl 3-methoxypent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRQVKLYAFXAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363534
Record name Methyl 3-methoxypent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxypent-2-enoate

CAS RN

104065-67-0
Record name Methyl 3-methoxypent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl propionylacetate (104 g. 0.8 mole) and trimethyl orthoformate 98% (95.3 g, 0.88 mole) was added dropwise 1 ml of concentrated H2SO4 at room temperature and it was allowed to stir overnight. After neutralization with excess anhydrous K2CO3, the solution was filtered and distilled to yield the title ester, b.p. 55° C. (0.55 mm).
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
95.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Zheng, L Lin, Y Kuang, J Zhao, X Liu, X Feng - researchgate.net
… After 24 h, The mixture was concentrated and purified by distillation under reduced pressure to afford the methyl 3-methoxypent-2-enoate with 64% yield. …
Number of citations: 0 www.researchgate.net
P Lorenz, J Conrad, FC Stintzing - Chemistry & Biodiversity, 2013 - Wiley Online Library
… 4-[(1E)-3-Chloro-3oxoprop-1-en-1-yl]benzene-1,2-diyl diacetate, methyl 3-methoxypent-2-enoate, hermidin, 4-methoxy-1methylpyridine-2,6(1H,3H)-dione, and phaselic acid (HPLC …
Number of citations: 13 onlinelibrary.wiley.com
LG Humber, E Ferdinandi, CA Demerson… - Journal of medicinal …, 1988 - ACS Publications
… 7-Iodotryptophol (30, 20.0 g, 69.8 mmol) and methyl 3-methoxypent-2-enoate (12.04 g, 83.6 mmol) were dissolved in CH2C12 (300 mL), and the mixture was cooled to 0 C and treated …
Number of citations: 51 pubs.acs.org

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